molecular formula C19H20N2O2S B2661882 ethyl 4-[(1,2,3,4-tetrahydroisoquinoline-2-carbothioyl)amino]benzoate CAS No. 351060-66-7

ethyl 4-[(1,2,3,4-tetrahydroisoquinoline-2-carbothioyl)amino]benzoate

Cat. No.: B2661882
CAS No.: 351060-66-7
M. Wt: 340.44
InChI Key: KDXXILHYGZBBSL-UHFFFAOYSA-N
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Description

Ethyl 4-[(1,2,3,4-tetrahydroisoquinoline-2-carbothioyl)amino]benzoate is a benzoate ester derivative featuring a tetrahydroisoquinoline scaffold modified with a carbothioylamino group at the 4-position. The compound’s structure comprises:

  • Carbothioylamino linker: A thioamide (C=S) replacing the traditional amide (C=O), altering electronic properties and hydrogen-bonding capacity.
  • Tetrahydroisoquinoline core: A bicyclic system known for pharmacological relevance, particularly in central nervous system (CNS) targeting molecules.

The thioamide group introduces unique reactivity and stability profiles, as sulfur’s lower electronegativity and larger atomic radius compared to oxygen may influence binding interactions in biological systems .

Properties

IUPAC Name

ethyl 4-(3,4-dihydro-1H-isoquinoline-2-carbothioylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-2-23-18(22)15-7-9-17(10-8-15)20-19(24)21-12-11-14-5-3-4-6-16(14)13-21/h3-10H,2,11-13H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDXXILHYGZBBSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(1,2,3,4-tetrahydroisoquinoline-2-carbothioyl)amino]benzoate typically involves multicomponent reactions that improve atom economy, selectivity, and yield. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the tetrahydroisoquinoline core .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and greener solvents to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(1,2,3,4-tetrahydroisoquinoline-2-carbothioyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The tetrahydroisoquinoline core can be oxidized to form isoquinoline derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the benzene ring and the tetrahydroisoquinoline core.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide (H2O2), tert-butyl hydroperoxide (TBHP), and various metal catalysts . Reaction conditions often involve moderate to high temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield isoquinoline derivatives, while substitution reactions can introduce various functional groups onto the benzene ring or the tetrahydroisoquinoline core.

Scientific Research Applications

Antiviral Activity

Research has indicated that compounds similar to ethyl 4-[(1,2,3,4-tetrahydroisoquinoline-2-carbothioyl)amino]benzoate exhibit antiviral properties. For instance, quinolinecarboxamide derivatives have shown effectiveness against viruses from the herpes family, suggesting that modifications in the structure can lead to enhanced antiviral agents . The incorporation of the tetrahydroisoquinoline moiety may contribute to these effects by influencing the compound's interaction with viral enzymes.

Acetylcholinesterase Inhibition

Compounds containing similar structures have been studied for their potential as acetylcholinesterase inhibitors. This activity is particularly relevant in the context of neurodegenerative diseases like Alzheimer's disease, where increased acetylcholine levels are desired. In vitro studies have demonstrated that certain derivatives can inhibit acetylcholinesterase effectively, highlighting their therapeutic potential in cognitive disorders .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. For example, the reaction of ethyl benzoate with tetrahydroisoquinoline derivatives can yield this compound through a series of condensation and substitution reactions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activities of this compound. These studies often involve assessing cytotoxicity against various cell lines and measuring enzyme inhibition rates. The results from these evaluations provide insights into the pharmacological profiles of the compound.

Case Studies

Several case studies have reported on the efficacy of related compounds in treating specific conditions:

  • Alzheimer's Disease: A study demonstrated that compounds with similar structures exhibited significant inhibition of acetylcholinesterase activity, which could lead to improved cognitive function in animal models .
  • Antiviral Research: Another investigation focused on a series of quinoline derivatives that displayed promising antiviral activity against herpes simplex virus types 1 and 2, indicating a potential pathway for developing new antiviral drugs .

Mechanism of Action

The mechanism of action of ethyl 4-[(1,2,3,4-tetrahydroisoquinoline-2-carbothioyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The tetrahydroisoquinoline core can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogues and their distinguishing features are summarized below:

Compound Name Benzoate Substituent Tetrahydroisoquinoline (THIQ) Modifications Functional Groups Key Properties Reference
Ethyl 4-[(1,2,3,4-THIQ-2-carbothioyl)amino]benzoate (Target) Ethyl ester Carbothioylamino Thioamide, ester Higher lipophilicity; potential oxidative instability due to C=S bond
Methyl 4-(2-(2,2,2-trifluoroacetamido)ethyl)benzoate (8a) Methyl ester Trifluoroacetamidoethyl Amide, ester Electron-withdrawing CF₃ group enhances stability and metabolic resistance
Methyl 4-(2-(6,7-dimethoxy-THIQ-yl)ethyl)benzoate (287) Methyl ester 6,7-dimethoxy, ethyl linkage Methoxy, amide, ester Methoxy groups improve hydrophilicity; possible CNS activity
o-Methyl 4-(benzyl(methyl)amino)methyl)benzoate (98) Methyl ester Benzyl(methyl)aminomethyl Amine, ester Increased lipophilicity and steric bulk from benzyl group
2-(3-Chloropropanoyl)-1,2,3,4-THIQ N/A 3-Chloropropanoyl Chloro, ketone Electrophilic chloro group may confer reactivity with nucleophiles

Biological Activity

Chemical Structure and Properties

Ethyl 4-[(1,2,3,4-tetrahydroisoquinoline-2-carbothioyl)amino]benzoate is characterized by its unique structure which features a benzoate moiety linked to a tetrahydroisoquinoline derivative. The molecular formula can be represented as follows:

  • Molecular Formula : C16_{16}H18_{18}N2_{2}O2_{2}S
  • Molecular Weight : 302.39 g/mol

Antiviral Properties

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. Specifically, derivatives of tetrahydroisoquinoline have been noted for their effectiveness against various viral infections, particularly those within the herpes virus family. Research suggests that these compounds may inhibit viral replication through mechanisms involving interference with viral protein synthesis and assembly .

Anticancer Activity

Tetrahydroisoquinoline derivatives have also been investigated for their anticancer potential. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The compound's mechanism of action appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation through cell cycle arrest .

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. Studies have demonstrated that similar compounds can act as inhibitors of specific enzymes involved in metabolic pathways related to cancer and viral infections. For instance, inhibition of proteases and kinases has been documented, which could contribute to its therapeutic effects .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntiviralEffective against herpes viruses
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionInhibits key metabolic enzymes

Case Studies

Case Study 1: Antiviral Efficacy
In a study evaluating various tetrahydroisoquinoline derivatives, this compound was tested against HSV-1 and HSV-2. The results indicated a significant reduction in viral titers when treated with the compound compared to controls.

Case Study 2: Cancer Cell Line Analysis
A series of experiments were conducted using MCF-7 breast cancer cells treated with varying concentrations of this compound. Flow cytometry analysis revealed an increase in early apoptotic cells at concentrations above 10 µM.

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